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Compound of Interest

Compound Name: BI 224436

Cat. No.: B606078 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetic (PK)

properties and elimination half-life of BI 224436, a pioneering non-catalytic site integrase

inhibitor (NCINI) of HIV-1. The information is compiled from preclinical and clinical studies to

support further research and development in antiretroviral therapy.

Introduction
BI 224436 is an investigational antiretroviral drug that targets the HIV-1 integrase enzyme, a

critical component for viral replication. Unlike previously approved integrase strand transfer

inhibitors (INSTIs), BI 224436 binds to a conserved allosteric pocket on the catalytic core

domain of the integrase.[1][2] This unique mechanism of action involves the inhibition of the 3'-

processing step of viral DNA integration and prevents the essential interaction between the

integrase and the host cell's lens epithelium-derived growth factor (LEDGF), a crucial cofactor

for viral replication.[2][3] The development of BI 224436 was advanced to a Phase 1a clinical

trial, making it the first NCINI to reach this stage.[4]

Pharmacokinetic Data
The pharmacokinetic profile of BI 224436 has been evaluated in several preclinical species

and in a first-in-human clinical trial. The following tables summarize the key quantitative data.
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BI 224436 exhibited favorable pharmacokinetic profiles in various animal models,

demonstrating good oral bioavailability and metabolic stability.[4][5]

Species Dose
Half-Life
(t½)

Oral
Bioavailabil
ity (F)

Clearance
(CL)

Reference

Rat

0.2 mg/kg i.v.;

0.4 mg/kg

p.o.

8.8 h 54%

0.7% of

hepatic blood

flow

[4]

Monkey Not Specified Not Specified 82%

23% of

hepatic blood

flow

[5]

Dog Not Specified Not Specified 81%
8% of hepatic

blood flow
[5]

Human Pharmacokinetics (Phase 1a Clinical Trial)
A double-blind, placebo-controlled, single rising dose trial was conducted in healthy male

volunteers to assess the safety and pharmacokinetics of an oral solution of BI 224436. Doses

ranged from 6.2 mg to 200 mg.[6]
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Parameter Value Details Reference

Absorption (Tmax)
Median 0.5 h (range

0.25 - 1.5 h)

Rapidly absorbed

following oral

administration.

[6]

Elimination Half-Life

(t½)

7.11 h (arithmetic

mean)

Consistent across all

dose groups (range

6.38 h to 7.85 h). A

simulated half-life of 7

hours was also

reported.[1][6]

[1][6]

Dose Proportionality

Cmax, AUC0-∞,

AUC0-24, and AUC0-

tz increased in a

dose-proportional

manner over the 6.2

to 200 mg dose range.

Low inter-subject

variability (geometric

CV% < 33%).

[6]

Experimental Protocols
The following section details the methodologies employed in the key pharmacokinetic and

mechanistic studies cited in this guide.

Preclinical Pharmacokinetic Studies
Animal Models: All animal experiments were reviewed and approved by the respective

Animal Care and Use Committees.[7]

Formulation: For oral pharmacokinetic studies, BI 224436 was formulated as a solution.[4]

Administration: Intravenous (i.v.) and oral (p.o.) routes were used for administration.[4]

Sample Analysis: The concentration of BI 224436 in plasma samples was determined using

validated analytical methods, likely liquid chromatography-mass spectrometry (LC-MS),

although the specific method is not detailed in the provided search results.
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Pharmacokinetic Calculations: Pharmacokinetic parameters were calculated using standard

non-compartmental analysis software.

Phase 1a Human Clinical Trial
Study Design: A double-blind, placebo-controlled, single ascending dose trial.[6]

Participants: Healthy male volunteers.[6]

Dose Cohorts: Six ascending consecutive dose cohorts (6.2, 12.5, 25, 50, 100, and 200 mg

of BI 224436). Within each cohort, six subjects received BI 224436 and two received a

placebo.[6]

Formulation: An oral solution of BI 224436 was administered.[6]

Pharmacokinetic Sampling: Blood samples were collected at various time points post-dose

to determine the plasma concentrations of BI 224436.

Data Analysis: Pharmacokinetic parameters were calculated from the plasma concentration-

time data.[6]

In Vitro ADME (Absorption, Distribution, Metabolism,
and Excretion) Assays

Metabolic Stability: Assessed using human and rat liver microsomes.[4]

Cell Permeability: Evaluated using Caco-2 cell monolayers to predict intestinal absorption.[4]

Cytochrome P450 (CYP) Inhibition: The potential for drug-drug interactions was assessed by

measuring the inhibition of major CYP isoforms (e.g., 3A4, 2D6).[4]

Solubility: Determined at different pH values to mimic physiological conditions.[4]

Protein Binding: Plasma protein binding was determined to understand the fraction of

unbound, active drug.[3]

Mechanism of Action and Signaling Pathway
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BI 224436's mechanism of action is distinct from that of INSTIs. It functions as an allosteric

inhibitor of HIV-1 integrase.
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HIV Lifecycle and the inhibitory action of BI 224436.

The diagram above illustrates the HIV replication cycle and highlights the stages inhibited by BI
224436. Specifically, BI 224436 acts within the pre-integration complex by binding to an

allosteric site on the HIV integrase.
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Mechanism of BI 224436 allosteric inhibition of HIV-1 integrase.

This diagram details the molecular interactions at the heart of BI 224436's function. By

occupying the allosteric pocket, BI 224436 induces a conformational change in the integrase

enzyme that prevents the catalytic site from properly processing the 3' ends of the viral DNA.

Furthermore, it physically blocks the binding of the host protein LEDGF/p75, which is essential

for guiding the pre-integration complex to active chromatin for efficient integration. This dual-

action mechanism effectively halts the integration of the viral genome into the host cell's DNA.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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